Valorphin TFAsalt is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product. The synthesis process typically involves the following steps:
The molecular formula of Valorphin TFAsalt is , with a molecular weight of 892.01 g/mol. The structure consists of a sequence of amino acids linked by peptide bonds, forming a specific three-dimensional conformation that is crucial for its biological activity.
The peptide's structure is influenced by various factors including:
Valorphin TFAsalt participates in several chemical reactions relevant to its function:
Valorphin TFAsalt exerts its analgesic effects primarily through its interaction with mu-opioid receptors located in the central nervous system. The mechanism involves:
The compound's effectiveness as an analgesic has been demonstrated in various preclinical studies where it showed significant pain relief comparable to traditional opioids .
Valorphin TFAsalt exhibits several notable physical and chemical properties:
Valorphin TFAsalt has several scientific applications:
Valorphin trifluoroacetate salt (Val-Val-Tyr-Pro-Trp-Thr-Gln) exhibits distinct binding kinetics across opioid receptor subtypes. As an endogenous heptapeptide derived from hemoglobin β-chain proteolysis (residues 33–39), it demonstrates preferential affinity for the μ-opioid receptor, with moderate interactions at κ- and δ-opioid receptors [8]. Competitive receptor binding assays reveal its half-maximal inhibitory concentration (IC₅₀) for μ-opioid receptor is 12.3 nM, significantly lower than for δ-opioid receptor (IC₅₀ = 48.7 nM) or κ-opioid receptor (IC₅₀ = 76.2 nM) [6]. This selectivity profile aligns with its structural core (Tyr-Pro-Trp-Thr), which facilitates μ-opioid receptor engagement through tyrosine-mediated hydrogen bonding and hydrophobic interactions within the orthosteric pocket [5] [9].
Kinetic dissociation studies further demonstrate valorphin trifluoroacetate salt’s slow offset rate (t₁/₂ = 18.2 minutes) at μ-opioid receptor, suggesting prolonged receptor occupancy compared to classical opioids like morphine (t₁/₂ = 8.7 minutes) [6]. This prolonged binding may contribute to its sustained antinociceptive effects observed in vivo. Nevertheless, its binding efficacy (Emax = 82%) at μ-opioid receptor remains lower than full agonists like DAMGO, positioning it as a high-affinity partial agonist [6].
Table 1: Receptor Binding Parameters of Valorphin Trifluoroacetate Salt
Receptor Type | IC₅₀ (nM) | Dissociation t₁/₂ (min) | Emax (%) |
---|---|---|---|
μ-Opioid receptor | 12.3 ± 1.5 | 18.2 ± 2.1 | 82 ± 3 |
δ-Opioid receptor | 48.7 ± 4.2 | 9.8 ± 1.2 | 45 ± 4 |
κ-Opioid receptor | 76.2 ± 6.8 | 12.5 ± 1.7 | 38 ± 5 |
Valorphin trifluoroacetate salt’s receptor activation profile diverges markedly from synthetic hemorphin analogs due to structural modifications. The unmodified valorphin trifluoroacetate salt primarily activates κ-opioid receptor-mediated pathways (68% of total antinociception) over μ-opioid receptor (27%) and δ-opioid receptor (5%) in antagonist reversal studies [6]. In contrast, its phosphopeptide analog V2p (containing an aminophosphonate moiety at the N-terminus) exhibits balanced multi-receptor engagement: δ-opioid receptor (42%), κ-opioid receptor (35%), and μ-opioid receptor (23%) [6] [9]. This shift arises from V2p’s phosphonate group enhancing electrostatic interactions with δ-opioid receptor’s extracellular loop 2, a region less accessible to valorphin trifluoroacetate salt [9].
Molecular dynamics simulations reveal valorphin trifluoroacetate salt induces a conformational signature in μ-opioid receptor characterized by moderate intracellular loop 3 displacement and minimal β-arrestin recruitment—a profile associated with reduced tolerance development [10]. Cyclic peptide analogs like CycloAnt (Tyr-[D-Lys-Dap(Ant)-Thr-Gly]), however, adopt rigid structures that stabilize μ-opioid receptor conformations with strong Gαᵢ coupling (Emax = 95%) while antagonizing δ-opioid receptor [1]. This bifunctional activity underscores how synthetic modifications alter functional selectivity.
Table 2: Receptor Contribution to Antinociception of Valorphin and Analogs
Compound | μ-Opioid Receptor Contribution (%) | δ-Opioid Receptor Contribution (%) | κ-Opioid Receptor Contribution (%) |
---|---|---|---|
Valorphin | 27 ± 3 | 5 ± 1 | 68 ± 4 |
V2p (phosphoanalog) | 23 ± 2 | 42 ± 3 | 35 ± 3 |
CycloAnt | 95 ± 2* | 0** | 5 ± 1 |
μ-opioid receptor agonist; *δ-opioid receptor antagonist [1] [6]
Valorphin trifluoroacetate salt exerts dose-dependent antinociception in the formalin test, selectively inhibiting both acute (Phase I) and inflammatory (Phase II) pain phases. Intracerebroventricular administration (25 µg/mouse) reduces Phase I licking/biting duration from 54.1 ± 3.2 seconds (vehicle) to 9.0 ± 1.5 seconds, and Phase II from 107.6 ± 5.8 seconds to 57.9 ± 4.3 seconds [6]. This dual-phase efficacy surpasses the selective Phase II inhibition by nonsteroidal anti-inflammatory drugs (e.g., indomethacin) but remains less potent than morphine in Phase I. Dose-response analysis yields an ED₅₀ of 15.8 µg/mouse for Phase II, indicating robust inflammatory pain control [6].
Mechanistically, κ-opioid receptor antagonism (nor-binaltorphimine) reverses 71% of valorphin trifluoroacetate salt’s Phase I effects, while μ-opioid receptor blockade (naloxone) reverses only 22%—confirming κ-opioid receptor dominance in acute nociception [6]. Crucially, valorphin trifluoroacetate salt does not elevate serum tumor necrosis factor-alpha or interleukin-1beta levels post-formalin injection, distinguishing it from pro-inflammatory opioid analgesics [6].
Table 3: Formalin Test Outcomes After Valorphin Administration
Treatment | Phase I Duration (s) | Reduction vs. Control (%) | Phase II Duration (s) | Reduction vs. Control (%) |
---|---|---|---|---|
Vehicle | 54.1 ± 3.2 | - | 107.6 ± 5.8 | - |
Valorphin (25 µg) | 9.0 ± 1.5* | 83.4 | 57.9 ± 4.3* | 46.2 |
Morphine (5 mg/kg) | 4.2 ± 0.8* | 92.2 | 32.1 ± 3.1* | 70.2 |
*P<0.01 vs. vehicle [6]
In carrageenan-induced inflammatory hyperalgesia, intraplantar valorphin trifluoroacetate salt (50 µg/paw) reverses mechanical allodynia by 184.7% relative to controls in the paw pressure test [6]. This peripherally restricted effect emerges at 1-hour post-administration and persists for 4 hours, paralleling the resolution of paw edema. The antinociceptive efficacy stems from local κ-opioid receptor activation, as nor-binaltorphimine pre-treatment abolishes 89% of the effect, whereas naloxone (central opioid antagonist) attenuates only 31% [6].
Valorphin trifluoroacetate salt’s anti-hyperalgesic potency exceeds its synthetic analog V2p (107.3% reversal) in this model, likely due to superior κ-opioid receptor binding in inflamed tissues [6]. Unlike cyclooxygenase inhibitors, valorphin trifluoroacetate salt does not suppress prostaglandin synthesis or serum interleukin-1beta, indicating a selective opioidergic mechanism unrelated to cytokine modulation [6].
Table 4: Paw Pressure Threshold Changes in Inflammatory Hyperalgesia
Time Post-Carrageenan | Control Threshold (g) | Valorphin Threshold (g) | Reversal of Hyperalgesia (%) |
---|---|---|---|
Baseline | 125.3 ± 6.2 | 122.8 ± 5.9 | - |
1 hour | 61.8 ± 4.1 | 114.2 ± 5.3* | 184.7 |
3 hours | 58.4 ± 3.7 | 103.6 ± 4.8* | 162.1 |
4 hours | 65.1 ± 4.5 | 96.3 ± 4.1* | 141.5 |
*P<0.01 vs. control [6]
Valorphin trifluoroacetate salt’s antinociception involves spatially distinct mechanisms: κ-opioid receptor-mediated effects dominate peripherally, while μ-opioid receptor activation prevails centrally. Intraplantar administration in inflammatory pain models suppresses nociception via κ-opioid receptors on sensory neurons, evidenced by 89% nor-binaltorphimine reversibility [6]. Conversely, intracerebroventricular delivery in the formalin test engages μ-opioid receptor in the periaqueductal gray and rostroventral medulla, with naloxone reversing 65% of Phase II effects [6]. This spatial bifurcation arises from valorphin trifluoroacetate salt’s limited blood-brain barrier permeability (brain-to-plasma ratio = 0.08), restricting central μ-opioid receptor activation to direct cerebroventricular exposure [8].
Molecular dynamics simulations reveal valorphin trifluoroacetate salt stabilizes μ-opioid receptor conformations with a 12° outward tilt in transmembrane helix 6—a suboptimal alignment for β-arrestin recruitment compared to morphine’s 28° tilt [10]. This suboptimal stabilization favors Gαᵢ protein coupling over β-arrestin pathways, reducing intracellular signaling associated with tolerance [1] [10]. In δ-opioid receptor, however, valorphin trifluoroacetate salt induces rapid internalization due to its low-efficacy agonism, limiting sustained signaling [5]. Such receptor-specific spatiotemporal signaling underpins its lower tolerance liability than morphine in repeated-dose studies [1] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: